N-(3-acetamidophenyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Beschreibung
This compound features a 1,3,4-thiadiazole core substituted at position 2 with a thio-linked acetamide group bearing a 3-acetamidophenyl moiety. At position 5 of the thiadiazole, a 4-fluorophenylacetamido group is attached. The structure combines electron-withdrawing (fluorophenyl) and hydrogen-bonding (acetamido) groups, which may enhance its pharmacological profile, particularly in anticancer or antimicrobial applications .
Eigenschaften
IUPAC Name |
N-[5-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3S2/c1-12(27)22-15-3-2-4-16(10-15)23-18(29)11-30-20-26-25-19(31-20)24-17(28)9-13-5-7-14(21)8-6-13/h2-8,10H,9,11H2,1H3,(H,22,27)(H,23,29)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXMSWZJCDGHHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3-acetamidophenyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This detailed article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of the compound involves multiple steps, starting from readily available precursors. The key steps typically include:
- Formation of Thiourea Derivative : Reacting acetamidophenyl derivatives with thioketones to form thiourea intermediates.
- Thiadiazole Formation : Cyclization of the thiourea with hydrazine derivatives to yield the thiadiazole ring.
- Final Coupling : The final structure is obtained by coupling the thiadiazole derivative with an acetamido group.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to N-(3-acetamidophenyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide have shown efficacy against various cancer cell lines:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers.
- Case Studies : A study demonstrated that derivatives with a similar structure reduced the viability of human leukemia and non-small cell lung cancer cells significantly .
| Compound | Cancer Type | Mechanism | IC50 (μM) |
|---|---|---|---|
| Thiadiazole Derivative A | Leukemia | Apoptosis induction | 10 |
| Thiadiazole Derivative B | Non-small cell lung cancer | Caspase activation | 15 |
Antitubercular Activity
The compound's structural analogs have been evaluated for antitubercular activity, showing promising results against Mycobacterium tuberculosis.
- Minimum Inhibitory Concentration (MIC) : Various derivatives exhibited MIC values ranging from 4 to 64 μg/mL against M. tuberculosis H37Rv .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound 1 | 4 | Potent |
| Compound 2 | 16 | Moderate |
| Compound 3 | 64 | Weak |
The biological activity of N-(3-acetamidophenyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit carbonic anhydrase enzymes, which are crucial for tumor growth and survival .
- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest at the G1/S phase, preventing cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in cancer cells, promoting apoptosis.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Substituent Variations
Key Observations:
- Fluorophenyl vs. Chlorophenyl/Methoxyphenyl : The 4-fluorophenyl group in the target compound may enhance lipophilicity and membrane permeability compared to bulkier substituents like chlorophenyl () or electron-donating methoxyphenyl () .
- Acetamido vs.
- Hybrid Structures : Imidazo-thiadiazole hybrids () show enhanced antimicrobial activity due to the fused ring system, whereas benzothiazole hybrids () target kinases like VEGFR-2 .
Comparison with Analogues:
- Compound 4y () : Synthesized via reflux with secondary amines, yielding higher steric bulk at the thiadiazole core.
- Benzothiazole hybrids () : Require additional steps for benzothiazole ring formation, increasing synthetic complexity.
Table 2: Anticancer Activity of Select Thiadiazole Derivatives
Key Findings:
- The 4-fluorophenyl group in the target compound may improve kinase inhibition compared to trifluoromethylphenyl derivatives () due to optimal halogen size for receptor binding .
- Aromatase inhibition (seen in 4y) is absent in acetamido-linked compounds, suggesting functional group-dependent mechanisms .
Pharmacological and Physicochemical Properties
- LogP and Solubility : The target compound’s LogP is estimated to be ~3.1 (similar to ), indicating moderate lipophilicity suitable for oral bioavailability.
- Metabolic Stability : Acetamido groups generally confer better stability than ureido or thiol derivatives () due to reduced susceptibility to hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
